molecular formula C15H12O B3031506 1-Methoxy-2-(phenylethynyl)benzene CAS No. 41398-67-8

1-Methoxy-2-(phenylethynyl)benzene

Cat. No. B3031506
CAS RN: 41398-67-8
M. Wt: 208.25 g/mol
InChI Key: HEROGCSJFZNHHL-UHFFFAOYSA-N
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Description

1-Methoxy-2-(phenylethynyl)benzene is a compound that is structurally related to a variety of benzene derivatives that have been synthesized and studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the behavior and characteristics that 1-Methoxy-2-(phenylethynyl)benzene may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves the cycloaddition reactions, as seen in the synthesis of 1,2-bis(pentaphenylphenyl)benzene, which was prepared by reacting 1,2-bis(phenylethynyl)benzene with tetracyclone . Similarly, derivatives of 1,4-bis(phenylethynyl)benzene have been prepared and characterized, indicating that the synthesis of such compounds is feasible and can be tailored by substituting different alkoxy groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene was investigated, revealing a tendency for acetylene groups to arrange closely, which is favorable for topochemical interactions . The introduction of methoxy groups in 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene results in a zigzag molecular network due to π-π and C-H...π interactions .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from studies such as the reaction between 1,4-diphenylbutadiyne and a decaborane adduct to form 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12), which demonstrates the potential for complex formation and cross-linking reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene exhibit good chemical stability and can stabilize various mesophases at high temperatures . The introduction of methoxy groups can significantly influence the supramolecular architecture, as seen in the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene . Additionally, the presence of a methoxy group can allow for σ(C-Se)-π hyperconjugation, as observed in 1-methoxy-4-[(phenylselanyl)methyl]benzene .

Scientific Research Applications

Supramolecular Architecture

  • Supramolecular Arrangement : A derivative of 1,4-bis(phenylethynyl)benzene, substituted with methoxy groups, demonstrates a unique zigzag molecular network due to π–π and C—H⋯π interactions. This contributes to the development of supramolecular architectures (Ono et al., 2008).

Polymer Synthesis

  • Polymer Chemistry : In the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), impurities with methylene bridges form but can be removed, enhancing the luminescence properties of the polymer (Lin, Fan, & Chow, 2006).

Catalysis

  • Catalysis in Organic Synthesis : The methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, highlights the application in synthesizing unsaturated esters and α,ω-diesters, demonstrating the utility in organic synthesis (Magro et al., 2010).

Molecular Electronics

  • Molecular Electronics : Derivatives of 1,4-bis(phenylethynyl)benzene, including methoxy-substituted versions, are pivotal in molecular electronics due to their ability to communicate charge/excitation energy over long distances, making them useful in light energy harvesting assemblies (Sudeep, James, Thomas, & Kamat, 2006).

Liquid Crystal Technology

  • Liquid Crystal Technology : The synthesis of 1,4-bis(phenylethynyl)benzenes with various substituents like fluorine atoms and alkyl chains, demonstrates their application in blue phase liquid crystal composition, significantly influencing properties like optical and dielectric anisotropy (Li, Li, Zhang, & Hua, 2013).

Safety And Hazards

When handling 1-Methoxy-2-(phenylethynyl)benzene, it is advised to use adequate ventilation, minimize dust generation and accumulation, and avoid contact with eyes, skin, and clothing . It is also recommended to avoid ingestion and inhalation .

properties

IUPAC Name

1-methoxy-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEROGCSJFZNHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448066
Record name 1-methoxy-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-(phenylethynyl)benzene

CAS RN

41398-67-8
Record name 1-methoxy-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
J Liu, M Tian, A Li, L Ji, D Qiu, X Zhao - Tetrahedron Letters, 2021 - Elsevier
A Brönsted acid-promoted trifluoromethylselenolation of benzofurans was disclosed by using Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate as a stable and easily prepared …
Number of citations: 14 www.sciencedirect.com
T Torigoe, T Ohmura… - Chemistry–A European …, 2016 - Wiley Online Library
Catalytic hydroalkylation of an alkyne with methyl ether was accomplished. Intramolecular addition of the C−H bond of a methoxy group in 1‐methoxy‐2‐(arylethynyl)benzenes across a …
GB Blödorn, LFB Duarte, JA Roehrs… - European Journal of …, 2022 - Wiley Online Library
A new approach for the synthesis of 3‐organoselanyl‐benzo[b]chalcogenophenes promoted by trichloroisocyanuric acid is reported. The reaction was carried out with electrophilic …
X Gong, M Wang, S Ye, J Wu - Organic letters, 2019 - ACS Publications
A radical relay strategy for the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a …
Number of citations: 80 pubs.acs.org
J Wang, YJ Deng, XX Yan, YJ Liu, CP Ge… - Organic Chemistry …, 2020 - pubs.rsc.org
An expedient strategy for the synthesis of 3-phosphinoylbenzofurans through a cascade electrophilic phosphination cyclization has been presented. This sequential process was …
Number of citations: 9 pubs.rsc.org
R Chen, L Zeng, Z Lai, S Cui - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
A novel iridium‐catalyzed hydroxyl‐enabled cycloaddition of azides and alkynes has been developed. In the presence of catalytic amount (2 mol%) of [Ir(cod)Cl] 2 , the 2‐alkynyl …
Number of citations: 29 onlinelibrary.wiley.com
T Cai, C Feng, F Shen, K Bian, C Wu… - European Journal of …, 2021 - Wiley Online Library
An Ag‐catalyzed cyclization/demethylation of 2‐alkynylthio(seleno)anisoles and 2‐alkynyldimethylanilines is described and applied for the construction of valuable benzothio(seleno)…
AJ Warner, A Churn, JS McGough… - Angewandte …, 2017 - Wiley Online Library
BCl 3 ‐induced borylative cyclization of aryl‐alkynes possessing ortho‐EMe (E=S, O) groups represents a simple, metal‐free method for the formation of C3‐borylated benzothiophenes …
Number of citations: 85 onlinelibrary.wiley.com
SC Lu, B Wu, SP Zhang, YL Gong, S Xu - RSC advances, 2020 - pubs.rsc.org
An acid, transition-metal, and chromatography-free radical nitration/cyclisation of 2-alkynylthioanisoles or -selenoanisoles has been developed. This is the first example of the use of …
Number of citations: 4 pubs.rsc.org
G Hamasaka, D Roy, A Tazawa, Y Uozumi - ACS Catalysis, 2019 - ACS Publications
Arylation of terminal alkynes (16 varieties) by aryl iodides (28 varieties) was achieved with a mol ppm loading level of palladium catalyst, where a variety of functional groups including …
Number of citations: 19 pubs.acs.org

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